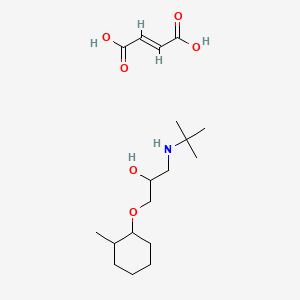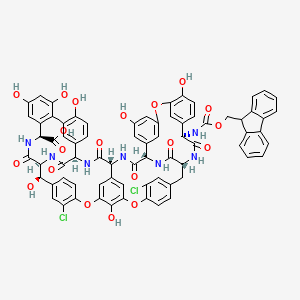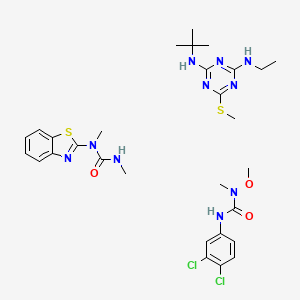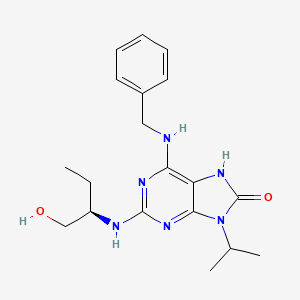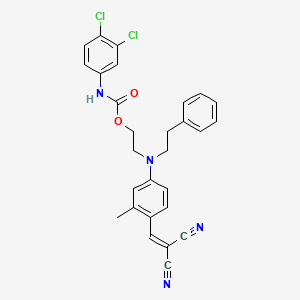
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a dichlorophenyl group and a dicyanoethenyl-substituted phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Carbamic Acid Ester: The reaction between 3,4-dichlorophenyl isocyanate and 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethanol under controlled conditions to form the desired ester.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, solvent choice, and purification methods to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)amino)ethyl ester: Lacks the phenylethyl group, leading to different chemical properties.
Carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)propyl ester: Contains a propyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in carbamic acid, (3,4-dichlorophenyl)-, 2-((4-(2,2-dicyanoethenyl)-3-methylphenyl)(2-phenylethyl)amino)ethyl ester imparts specific chemical properties and reactivity that distinguish it from similar compounds. These properties make it valuable for various scientific and industrial applications.
Properties
CAS No. |
37873-04-4 |
|---|---|
Molecular Formula |
C28H24Cl2N4O2 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)-3-methyl-N-(2-phenylethyl)anilino]ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C28H24Cl2N4O2/c1-20-15-25(9-7-23(20)16-22(18-31)19-32)34(12-11-21-5-3-2-4-6-21)13-14-36-28(35)33-24-8-10-26(29)27(30)17-24/h2-10,15-17H,11-14H2,1H3,(H,33,35) |
InChI Key |
AVSQNFLZFDIBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC2=CC=CC=C2)CCOC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


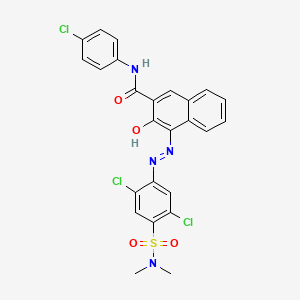
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
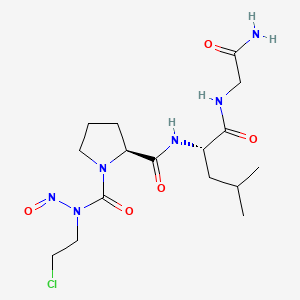
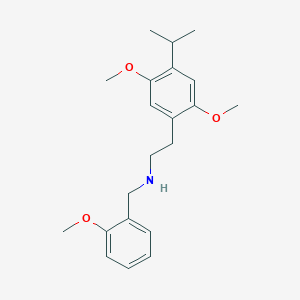
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
